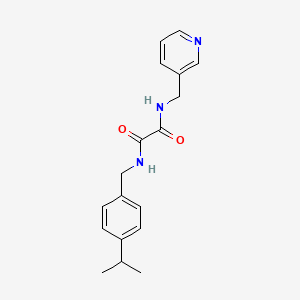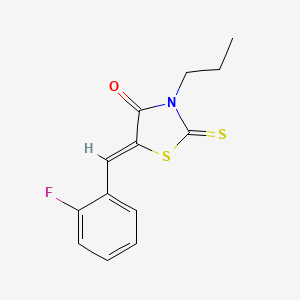![molecular formula C26H21FN2O5 B4620657 1-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4620657.png)
1-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the strategic use of protective groups, such as the p-benzyloxybenzyloxy group, to mask reactive functionalities during the synthetic process. This approach facilitates the construction of the pyrimidine core through aromatic nucleophilic substitution reactions and subsequent transformations (ElMarrouni & Heras, 2015). Furthermore, methylation strategies on the pyrimidine moiety have been explored to enhance certain chemical properties, highlighting the versatility of pyrimidine chemistry (Ukrainets et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including variations like the subject compound, often features significant electronic polarization within the substituted pyrimidine system. X-ray crystallography and NMR spectroscopy are pivotal in elucidating these structures, revealing details such as conformation, substituent effects, and electronic distribution. For instance, crystallographic analysis has provided insights into the conformational aspects of related pyrimidine compounds (Krishnamurthy et al., 2014).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a variety of chemical reactions, showcasing their reactivity and potential for functionalization. The formation of Schiff base-type intermediates, followed by oxidative ring closure, exemplifies the complex reactivity patterns of these molecules (Cobo et al., 2018). These reactions not only extend the chemical diversity of pyrimidine derivatives but also influence their physical and biological properties.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, crystallinity, and phase behavior, are crucial for their practical applications. These properties are significantly influenced by the nature of the substituents and the overall molecular structure. Studies have shown that various pyrimidine derivatives exhibit distinct physical characteristics, which can be tailored through molecular design (Wang et al., 2008).
科学的研究の応用
Quantitative Imaging and Receptor Binding
Research has shown that compounds structurally related to the one are used in imaging techniques and receptor binding studies. For instance, studies involving compounds like 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[(18)F]fluorobenzamido] ethylpiperazine ([(18)F]p-MPPF) have highlighted their utility in quantitative imaging of 5-HT(1A) receptors in the human brain. These techniques are crucial for studying receptor distribution and understanding neurological conditions (Passchier et al., 2000).
Environmental Health Research
Compounds similar to 1-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione have been studied for their presence in the environment and potential health effects. For example, research on urinary concentrations of environmental phenols, including bisphenol A (BPA) and parabens, provides insights into human exposure to these compounds and their possible links to health outcomes such as oxidative stress and inflammation (Watkins et al., 2015).
Allergic Reactions and Dermatitis
The study of benzophenones, which share a phenyl ring structure with the compound , has led to understanding their role in allergic contact dermatitis. This research is crucial for identifying allergens in consumer products and developing guidelines for safer use (Caruana et al., 2011).
Exposure and Risk Assessment
Investigations into the urinary excretion of non-persistent environmental chemicals, including phthalates and BPA, have shed light on human exposure levels and potential risks. These studies are foundational for assessing public health risks and formulating regulatory policies (Frederiksen et al., 2014).
特性
IUPAC Name |
(5E)-1-(4-ethoxyphenyl)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O5/c1-2-33-20-13-9-19(10-14-20)29-25(31)22(24(30)28-26(29)32)15-17-7-11-21(12-8-17)34-16-18-5-3-4-6-23(18)27/h3-15H,2,16H2,1H3,(H,28,30,32)/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMVMUGHDXSWFT-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4F)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4F)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4620575.png)




![5-{[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4620619.png)
![3-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4620625.png)

![N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4620635.png)
![3-ethyl-5-[(9-oxo-9H-fluoren-3-yl)methylene]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B4620640.png)
![N-[2-(2-fluoro-4-biphenylyl)propanoyl]glycine](/img/structure/B4620651.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)thiourea](/img/structure/B4620665.png)
![1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4620669.png)
